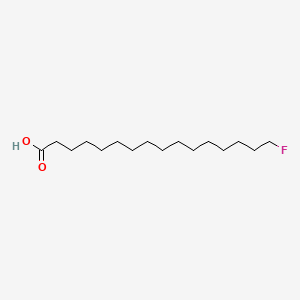
16-Fluoropalmitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Fluorohexadecanoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
16-Fluoropalmitic acid is synthesized through the bromination of palmitic acid followed by fluorination. The typical method involves treating 16-hexadecanolide with HBr/acetic acid to produce 16-bromopalmitic acid, which is subsequently fluorinated to yield this compound . The compound has a molecular formula of C16H31FO2 and a molecular weight of 274.41 g/mol .
Role in Fatty Acid Metabolism
Research indicates that this compound can influence fatty acid metabolism significantly. It is structurally similar to palmitic acid, allowing it to participate in metabolic pathways involving fatty acid oxidation and lipogenesis. Studies have shown that fatty acids with fluorine substitutions can alter the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism .
Clinical Applications in Imaging
One of the most prominent applications of this compound is in positron emission tomography (PET) imaging. The fluorinated derivative, 18F-fluoro-4-thia-palmitate (18F-FTP), is used as a PET probe to assess myocardial fatty acid oxidation. This compound has shown potential in differentiating between normal and pathological metabolic states in cardiac tissues . The tracer's uptake correlates with myocardial energy metabolism, making it valuable for diagnosing conditions such as heart failure and ischemic heart disease .
Cardiovascular Research
In cardiovascular research, the ability of this compound to act as a metabolic tracer allows researchers to study lipid metabolism in heart tissues under various physiological conditions. Its application in studies investigating metabolic disorders could lead to insights into therapeutic strategies for conditions like obesity and diabetes, where lipid metabolism is disrupted .
Case Studies and Experimental Findings
Propiedades
Número CAS |
3109-58-8 |
|---|---|
Fórmula molecular |
C16H31FO2 |
Peso molecular |
274.41 g/mol |
Nombre IUPAC |
16-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
Clave InChI |
PNNLLDRVJFDXNL-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCC(=O)O)CCCCCCCF |
SMILES canónico |
C(CCCCCCCC(=O)O)CCCCCCCF |
Key on ui other cas no. |
3109-58-8 |
Sinónimos |
16-fluorohexadecanoic acid 16-fluoropalmitate 16-fluoropalmitic acid 16-fluoropalmitic acid, 18F-labeled FPA-16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















